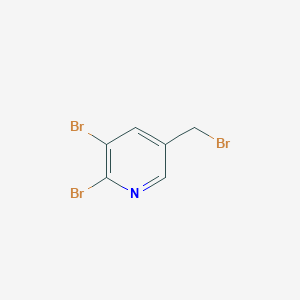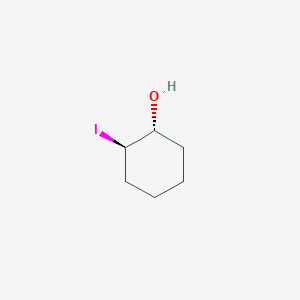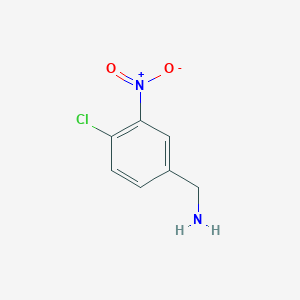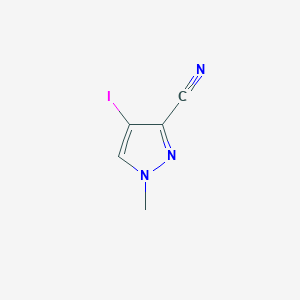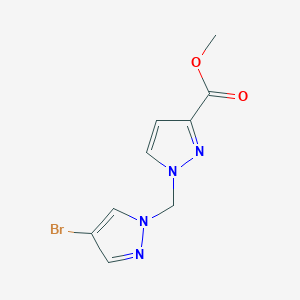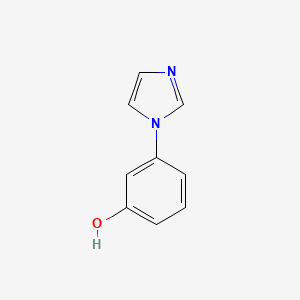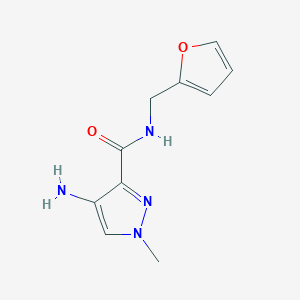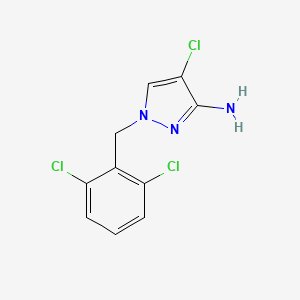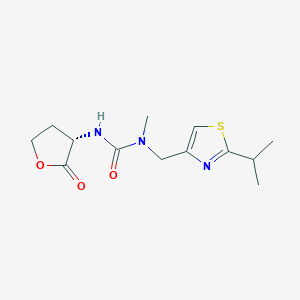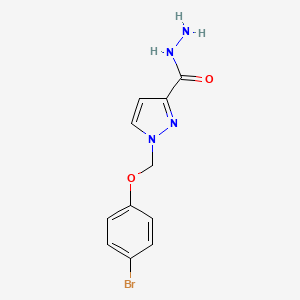
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Übersicht
Beschreibung
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to possess several biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide:
Antimicrobial Activity
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: has shown promising results in antimicrobial studies. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been explored for its antifungal properties. It has been found to inhibit the growth of several pathogenic fungi, making it a potential candidate for antifungal drug development. The mechanism involves disrupting fungal cell membrane synthesis, which is crucial for their survival .
Anticancer Research
Research has indicated that 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide exhibits cytotoxic effects on cancer cells. It induces apoptosis (programmed cell death) in various cancer cell lines by activating specific cellular pathways. This makes it a valuable compound in the development of new anticancer therapies .
Anti-inflammatory Applications
This compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: has demonstrated significant antioxidant activity. It can neutralize free radicals, which are unstable molecules that can cause cellular damage. This property is beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. For instance, it has shown inhibitory effects on enzymes like acetylcholinesterase, which is involved in the breakdown of neurotransmitters. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease .
Agricultural Applications
In agriculture, 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has been explored as a pesticide due to its antimicrobial and antifungal properties. It can protect crops from various pathogens, thereby enhancing crop yield and quality .
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel materials with specific properties, such as improved thermal stability and mechanical strength. These materials can be used in various industrial applications .
Based on general knowledge and typical applications of similar compounds. Specific studies and detailed mechanisms can be found in scientific literature.
Eigenschaften
IUPAC Name |
1-[(4-bromophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHVYBUJCVSRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164403 | |
| Record name | 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |
CAS RN |
1004193-80-9 | |
| Record name | 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





